molecular formula C5H4Cl2S B022618 2-Chloro-3-(chloromethyl)thiophene CAS No. 109459-94-1

2-Chloro-3-(chloromethyl)thiophene

Cat. No.: B022618
CAS No.: 109459-94-1
M. Wt: 167.06 g/mol
InChI Key: KTIJEUOEWMDPKN-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)thiophene is an organic compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

It’s known that thiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds . Therefore, the specific targets can vary widely depending on the final compound that is synthesized.

Mode of Action

The mode of action of 2-Chloro-3-(chloromethyl)thiophene is primarily through its role as a building block in the synthesis of more complex molecules. It can participate in various chemical reactions, such as the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its stability may be influenced by storage conditions, with a recommended storage temperature of 28°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(chloromethyl)thiophene typically involves the chloromethylation of thiophene. One common method includes the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-chloro-3-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJEUOEWMDPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595136
Record name 2-Chloro-3-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109459-94-1
Record name 2-Chloro-3-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(chloromethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-3-(chloromethyl)thiophene in organic synthesis?

A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds, particularly antifungals. Its reactivity stems from the presence of the chloromethyl group, allowing for further chemical transformations. For instance, it acts as an alkylating agent in the synthesis of Tioconazole, a potent antifungal medication [, ].

Q2: What are the common methods for synthesizing this compound?

A2: The most common synthesis method involves the chloromethylation of 2-chlorothiophene. Research highlights the effectiveness of phase transfer catalysis using tetrabutylammonium bromide (TBAB) as the catalyst and a system of paraformaldehyde and concentrated hydrochloric acid as chloromethylation reagents [, , ]. This method boasts a good yield, reaching up to 77.6% []. Other studies have explored alternative approaches, such as using ionic liquids like [C4mim]Br and [C8mim]Br as catalysts for improved yields, exceeding 90% under optimized conditions [].

Q3: How does the choice of catalyst impact the synthesis of this compound?

A3: The selection of the catalyst significantly influences the reaction yield and efficiency. While traditional phase transfer catalysts like TBAB demonstrate efficacy, research indicates that ionic liquids, specifically [C4mim]Br and [C8mim]Br, exhibit superior catalytic activity in the chloromethylation of 2-chlorothiophene []. This improved performance can be attributed to their unique properties, such as high thermal stability and tunable solubility, leading to enhanced reaction rates and selectivity.

Q4: Beyond Tioconazole, what other pharmaceutical applications utilize this compound?

A4: Besides Tioconazole, this compound acts as a key intermediate in synthesizing Sertaconazole nitrate, another potent antifungal agent []. This highlights the compound's versatility in developing various antifungal drugs. Further research exploring its reactivity and potential applications in synthesizing other pharmaceutical compounds is ongoing.

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